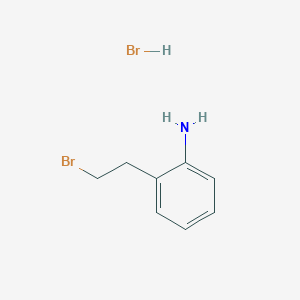
o-(2-Bromoethyl)aniline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(2-Bromoethyl)aniline hydrobromide: is a chemical compound with the molecular formula C8H11Br2N. It is a salt analog of 2-(2-Bromoethyl)benzenamine and is known for its applications in various chemical reactions and scientific research . This compound is often used in the preparation of other chemical derivatives, particularly in the field of medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-Bromoethyl)aniline hydrobromide typically involves the reaction of o-(2-Bromoethyl)aniline with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as follows:
C8H9BrN+HBr→C8H11Br2N
This reaction is usually performed in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar principles. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions: o-(2-Bromoethyl)aniline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed:
Substitution Products: Various substituted aniline derivatives.
Oxidation Products: Corresponding oxides or quinones.
Reduction Products: Amines and related compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: o-(2-Bromoethyl)aniline hydrobromide is used as a building block in organic synthesis. It is particularly useful in the preparation of heterocyclic compounds and other complex organic molecules .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential antitumor agents and antihepatitis drugs. Its derivatives have shown promise in various biological assays .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It serves as an intermediate in the synthesis of various functional materials .
Wirkmechanismus
The mechanism of action of o-(2-Bromoethyl)aniline hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Bromoethyl)benzenamine
- 2-Bromoaniline
- N-(2-Bromoethyl)aniline
Comparison: o-(2-Bromoethyl)aniline hydrobromide is unique due to its hydrobromide salt form, which enhances its solubility and reactivity in certain reactions. Compared to its analogs, it offers distinct advantages in terms of stability and ease of handling in synthetic applications .
Eigenschaften
Molekularformel |
C8H11Br2N |
|---|---|
Molekulargewicht |
280.99 g/mol |
IUPAC-Name |
2-(2-bromoethyl)aniline;hydrobromide |
InChI |
InChI=1S/C8H10BrN.BrH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,10H2;1H |
InChI-Schlüssel |
RXMCTOXVSYNUPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCBr)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


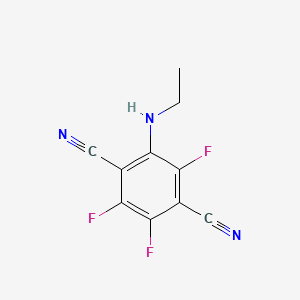
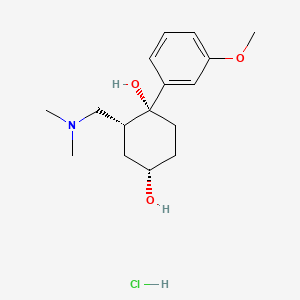

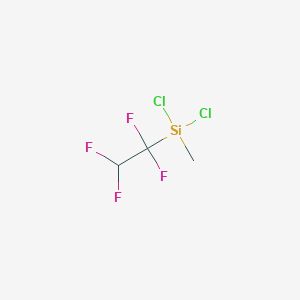
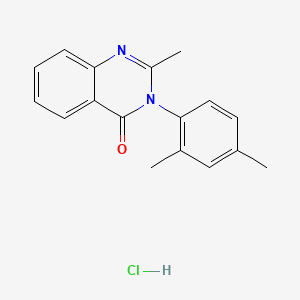
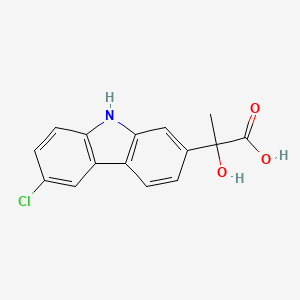

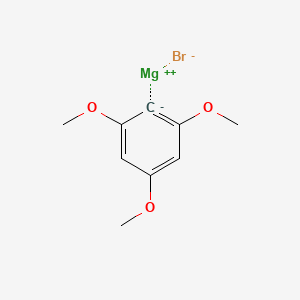
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)

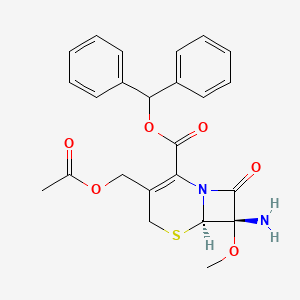
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)
![3-(2'-Fluoro[1,1'-biphenyl]-4-yl)butanoic acid](/img/structure/B13421025.png)

